5-Amino-1,1-dimethyl-1H-inden-2(3H)-one
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Overview
Description
5-Amino-1,1-dimethyl-1H-inden-2(3H)-one is an organic compound belonging to the indene family. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of an amino group and a ketone group in this compound makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,1-dimethyl-1H-inden-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,1-dimethyl-2-nitroethene with aniline in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,1-dimethyl-1H-inden-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the ketone group can yield alcohol derivatives.
Scientific Research Applications
5-Amino-1,1-dimethyl-1H-inden-2(3H)-one has several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a potential bioactive compound for studying enzyme interactions.
Medicine: As a precursor for the development of pharmaceutical agents.
Industry: As a building block for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-1,1-dimethyl-1H-inden-2(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-indene-2(3H)-one: Lacks the dimethyl groups, which may affect its reactivity and applications.
1,1-Dimethyl-1H-indene-2(3H)-one: Lacks the amino group, which may limit its versatility in chemical reactions.
Uniqueness
5-Amino-1,1-dimethyl-1H-inden-2(3H)-one is unique due to the presence of both an amino group and a ketone group, which allows for a wide range of chemical reactions and applications. The dimethyl groups also contribute to its distinct chemical properties.
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-amino-3,3-dimethyl-1H-inden-2-one |
InChI |
InChI=1S/C11H13NO/c1-11(2)9-4-3-8(12)5-7(9)6-10(11)13/h3-5H,6,12H2,1-2H3 |
InChI Key |
OSXDFSWUHOMUKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CC2=C1C=CC(=C2)N)C |
Origin of Product |
United States |
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